molecular formula C14H19ClN2O2 B1415214 1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2108375-87-5

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Cat. No. B1415214
CAS RN: 2108375-87-5
M. Wt: 282.76 g/mol
InChI Key: WSUSVPHTHCNLFA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a pyrrolo[3,4-d][1,3]oxazin-2(1h)-one core structure. This core is substituted with a benzyl group and a methyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, have been synthesized using various strategies . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and substituents. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,2-oxazines and 1,2-benzoxazines involves the dehydration of dihydro-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. This process highlights the importance of oxazinium salts as electrophiles in organic synthesis. These compounds serve as chiral synthons, showcasing their utility in stereoselective synthesis. Furthermore, the reduction of oxazine derivatives and their role as intermediates in specific reactions underline their significance in organic chemistry (Sainsbury, 1991).

Biological and Pharmaceutical Applications

Oxazine and thiazine scaffolds are crucial in the synthesis of heterocyclic compounds with potential biological significance. These scaffolds are utilized in designing molecules with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis approaches for these heterocycles using solid-phase synthesis (SPS) demonstrate the adaptability and efficiency of leveraging oxazine and thiazine cores for medicinal chemistry applications (Králová, Ručilová, & Soural, 2018).

Environmental and Analytical Chemistry

The presence of benzoxazoles and their derivatives in the environment, particularly as pollutants, has sparked interest in their detection, fate, and behavior in aquatic ecosystems. These studies not only contribute to understanding the environmental impact of such compounds but also emphasize the need for developing analytical methods for their detection and quantification. This area of research is vital for environmental monitoring and assessment, ensuring the safety and cleanliness of water resources (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

1-benzyl-7a-methyl-4a,5,6,7-tetrahydro-4H-pyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14-10-15-7-12(14)9-18-13(17)16(14)8-11-5-3-2-4-6-11;/h2-6,12,15H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUSVPHTHCNLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1COC(=O)N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 2
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 3
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 4
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 5
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 6
1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

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